3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H22F3N7O and its molecular weight is 481.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s structurally related to a class of compounds known as aminobenzoic acids and derivatives , which are often involved in interactions with various enzymes and receptors in the body.
Mode of Action
Given its structural similarity to aminobenzoic acids and derivatives , it might interact with its targets through similar mechanisms, such as competitive inhibition or allosteric modulation
Biologische Aktivität
3,4-Difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, also known by its CAS number 1049468-26-9, is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H20F3N3O
- Molecular Weight : 363.4 g/mol
- Structural Characteristics : The compound features a difluorobenzamide moiety linked to a piperazine and a pyrazolo[3,4-d]pyrimidine structure, which contributes to its biological activity.
The compound primarily acts as an inhibitor of specific enzymes and receptors involved in various biological pathways. Notably:
- Histone Demethylase Inhibition : It has been shown to inhibit histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes play crucial roles in epigenetic regulation and gene expression.
- Antiviral Activity : Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties, suggesting that this compound may also have potential in treating viral infections by modulating cellular pathways.
Table 1: Inhibitory Activity Against KDMs
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
This compound | KDM4A | 0.90 |
This compound | KDM5B | 0.35 |
Study 1: KDM Inhibition and Cellular Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of various derivatives on KDM activity. The compound demonstrated significant inhibition of H3K9Me3 and H3K4Me3 demethylation in cell-based assays, indicating its potential for epigenetic modulation .
Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of related compounds within the same chemical class. The findings suggested that these compounds could inhibit viral replication through their action on host cell pathways, although specific data on this compound's activity were limited .
Pharmacokinetics and Toxicology
While comprehensive pharmacokinetic studies are still needed for this specific compound, preliminary data suggest favorable absorption characteristics typical of small molecular inhibitors. Toxicological evaluations indicate manageable safety profiles in initial animal studies, with no significant adverse effects reported at therapeutic doses .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N7O/c25-17-2-4-18(5-3-17)32-9-11-33(12-10-32)22-19-14-31-34(23(19)30-15-29-22)8-7-28-24(35)16-1-6-20(26)21(27)13-16/h1-6,13-15H,7-12H2,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZAUFWBTZEKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.